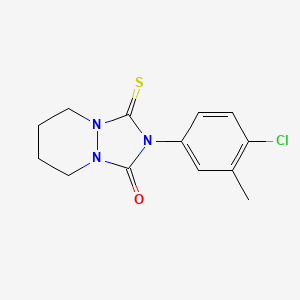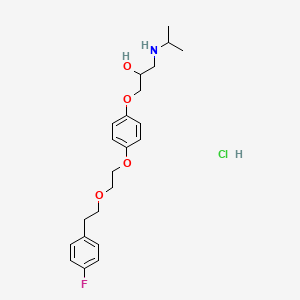
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorophenyl group, ethoxy linkages, and an isopropylamino group, making it a subject of interest for researchers and industrial chemists.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)fluorobenzene.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to form 4-(2-(2-hydroxyethoxy)ethoxy)fluorobenzene.
Phenoxy Substitution: The resulting compound undergoes a nucleophilic substitution reaction with 1-chloro-3-isopropylamino-2-propanol to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phenoxy or ethoxy groups, potentially leading to the cleavage of these linkages.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Cleavage products of phenoxy or ethoxy groups.
Substitution: Functionalized aromatic compounds.
科学的研究の応用
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of pharmaceuticals targeting specific receptors or enzymes.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
作用機序
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the ethoxy and isopropylamino groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Propanol, 1-(4-(2-(2-(4-chlorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 2-Propanol, 1-(4-(2-(2-(4-bromophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
Uniqueness
The presence of the fluorophenyl group distinguishes this compound from its analogs, providing unique binding properties and biological activity. The ethoxy linkages also contribute to its solubility and stability, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
81227-88-5 |
|---|---|
分子式 |
C22H31ClFNO4 |
分子量 |
427.9 g/mol |
IUPAC名 |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18;/h3-10,17,20,24-25H,11-16H2,1-2H3;1H |
InChIキー |
DHRMVIWYFWYTCS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


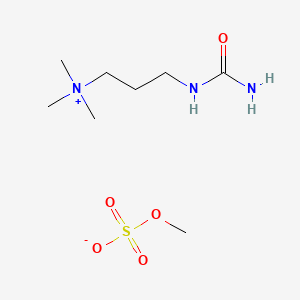
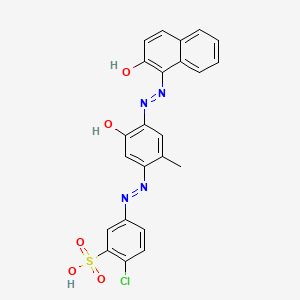
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)
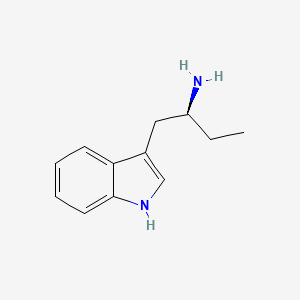
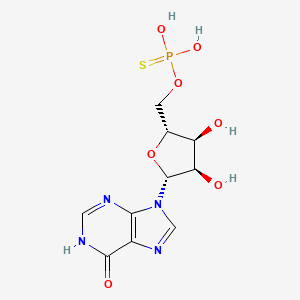


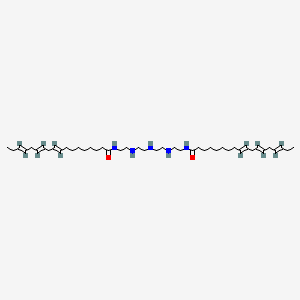
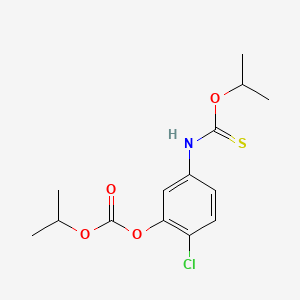

![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)

![2-[[4-[(2-Cyanoethyl)ethylamino]-O-tolyl]azo]-5-nitrobenzonitrile](/img/structure/B12691772.png)
